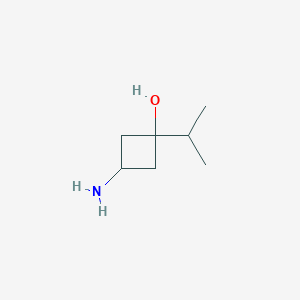

3-Amino-1-isopropylcyclobutanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-amino-1-propan-2-ylcyclobutan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(9)3-6(8)4-7/h5-6,9H,3-4,8H2,1-2H3 |

InChI Key |

OHHNZOKDGDJCMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CC(C1)N)O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of 3 Amino 1 Isopropylcyclobutanol and Its Analogues

Reactivity of the Amine Functionality

The amine group in 3-Amino-1-isopropylcyclobutanol is a key center for a variety of chemical transformations due to its basicity and nucleophilic nature. researchgate.net

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of participating in numerous substitution reactions. savemyexams.commasterorganicchemistry.com It can react with electrophilic centers, such as alkyl halides, to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. savemyexams.com The reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic carbon, displacing a leaving group. However, these reactions can often lead to a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. savemyexams.commasterorganicchemistry.com To achieve selective formation of the primary amine product, a large excess of the initial amine is often employed. savemyexams.com

The nucleophilicity of the amine can be influenced by steric hindrance from the bulky isopropyl group and the cyclobutane (B1203170) ring, potentially slowing the reaction rate compared to simpler primary amines.

Formation of Amides, Carbamates, and Imines

Amides: The amine functionality readily undergoes acylation with carboxylic acid derivatives like acyl chlorides or anhydrides to form stable amide linkages. This reaction is a cornerstone of peptide synthesis and is widely used to introduce various substituents onto the amine. researchgate.net The reaction typically proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Additionally, oxidative methods for amide synthesis from alkynes and amines have been developed, offering an alternative route. nih.gov

Carbamates: Carbamates are frequently synthesized to serve as protecting groups for amines in multi-step organic syntheses. researchgate.net Common methods for carbamate (B1207046) formation include the reaction of the amine with:

Alkyl or aryl chloroformates: This is a widely used method where the amine attacks the electrophilic carbonyl carbon of the chloroformate.

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride): This reagent is used to introduce the tert-butyloxycarbonyl (Boc) protecting group.

Carbon dioxide and alkyl halides: This three-component coupling offers a milder route to carbamates. organic-chemistry.org

Isocyanates: The reaction of an amine with an isocyanate, which can be generated in situ from an acyl azide (B81097) via the Curtius rearrangement, provides a pathway to carbamates. masterorganicchemistry.combeilstein-journals.org

The stability of the resulting carbamate is crucial for its effectiveness as a protecting group and can be tuned by the choice of the R group.

Imines: Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgredalyc.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgnumberanalytics.com The reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org The formation of the C=N double bond is a key transformation in various synthetic pathways. numberanalytics.com

Reactivity of the Hydroxyl Functionality

The tertiary hydroxyl group in this compound also presents a site for various chemical modifications, although its reactivity can be sterically hindered by the adjacent isopropyl group and the cyclobutane ring.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. byjus.commasterorganicchemistry.com The reaction is an equilibrium process, and removal of water can drive it towards the ester product. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used under basic conditions. byjus.com The esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions. orgsyn.org

Etherification: The formation of ethers from the tertiary alcohol can be achieved through various methods, though direct Williamson ether synthesis (reaction with an alkyl halide under basic conditions) can be difficult for tertiary alcohols due to competing elimination reactions.

Oxidation and Elimination Processes

Oxidation: The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Strong oxidizing agents under harsh conditions would likely lead to the cleavage of the cyclobutane ring.

Elimination Processes: Dehydration of the tertiary alcohol can lead to the formation of an alkene. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism involving the formation of a tertiary carbocation intermediate. masterorganicchemistry.com The stability of the resulting alkene and the potential for rearrangements will influence the product distribution. Biological systems also utilize elimination reactions, often employing an E1cB mechanism, particularly when a carbonyl group is adjacent to the leaving group. pressbooks.pub

Cyclobutane Ring Transformations and Rearrangements

The strained nature of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, particularly under acidic or thermal conditions.

Ring expansion of a cyclobutane to a less strained cyclopentane (B165970) ring can occur, especially when a carbocation is formed adjacent to the ring. masterorganicchemistry.com For instance, if the hydroxyl group were to leave as a water molecule under acidic conditions, the resulting tertiary carbocation could potentially trigger a rearrangement of the cyclobutane ring.

Furthermore, reactions involving the amine or hydroxyl groups can sometimes lead to unexpected pathways involving the cyclobutane ring. For example, intramolecular reactions, such as the Wenker synthesis for forming aziridines from aminoalcohols, could be envisioned, although the strained nature of the resulting bicyclic system would be a significant factor. encyclopedia.pub

Ring Expansion Reactions

Ring expansion reactions of cyclobutane derivatives are a powerful method for synthesizing larger, often more stable, carbocyclic and heterocyclic systems. In the context of aminocyclobutanols, these rearrangements can be triggered under various conditions, leading to five- or six-membered rings.

One notable pathway involves a rearrangement mediated by an oxidizing agent. For instance, the reaction of 2,2-bis(pyridin-2-ylamino)cyclobutanols, synthesized from 2-hydroxycyclobutanone, with Dess-Martin periodinane does not yield the expected ketone but instead results in a ring-expanded 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-one. researchgate.net This transformation suggests an oxidative rearrangement where the cyclobutane ring is cleaved and recyclizes to form a more stable five-membered lactone.

Another strategy involves the rearrangement of aminocyclopropanes, which can be induced to expand to cyclobutane systems. While this is a contraction relative to the focus compound, the principles are relevant. For example, ionization of a cyclic aminal derived from an aminocyclopropane with a Lewis acid like BF₃·OEt₂ can induce a rearrangement to a cyclobutyl iminium ion, which is then reduced to a 1,2-diaminocyclobutane. doi.org Silyloxy-substituted cyclopropanes can similarly rearrange to cyclobutanones, which upon reduction, yield 1,2-aminohydroxycyclobutanes. doi.org

Furthermore, cascade reactions can facilitate ring expansions. For instance, a conjugate addition/ring expansion (CARE) cascade sequence allows for the preparation of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides, demonstrating how sequential reactions can build larger ring systems from smaller ones.

The following table summarizes representative ring expansion and rearrangement reactions of cyclobutane analogues.

| Starting Material Class | Reagents/Conditions | Product Class | Key Transformation | Reference |

|---|---|---|---|---|

| 2,2-bis(pyridin-2-ylamino)cyclobutanols | Dess-Martin periodinane | 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones | Oxidative Ring Expansion | researchgate.net |

| Silyloxy-substituted aminocyclopropanes | BF₃·OEt₂, NaBH₄ | 1,2-Aminohydroxycyclobutanes | Lewis Acid-Induced Rearrangement/Reduction | doi.org |

| N-vinyl-β-lactams | Heat | Fused aminocyclobutane δ-lactams | doi.orgdoi.org Sigmatropic Rearrangement & Electrocyclization | nih.gov |

Ring Opening Reactions

The significant ring strain in cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under thermal, photochemical, acidic, basic, or radical conditions. The presence of functional groups like amines and alcohols can direct the point of cleavage.

For aminocyclobutanes, ring-opening can be part of a formal cycloaddition process. Donor-acceptor aminocyclobutanes can undergo a Lewis-acid catalyzed formal [4+1] cycloaddition with isocyanides, leading to the formation of cyclopentene-1,2-diamines through ring fission.

Acid-catalyzed ring opening is also a common pathway. Due to the instability of the four-membered ring, rearrangements and ring-opening can occur readily, for example, during the synthesis of trans-3-aminocyclobutanol, leading to byproducts. google.com In some cases, acid-catalyzed hydrolysis of epoxy-sulfonamide intermediates, which can be formed from aminocyclobutanols, leads to ring-opened products. The reaction of 2-hydroxycyclobutanone with secondary anilines in the presence of a Brønsted acid can lead to an unexpected ring-opening rearrangement to form tryptamines. researchgate.net

Radical-mediated reactions provide another effective route for cyclobutane ring scission. For instance, a radical generated on a nitrogen atom adjacent to a cyclobutane ring can trigger the cleavage of the ring, a strategy used in the synthesis of natural products like (–)-dendrobine.

Mechanistic Pathways of Cyclobutane Scission

The scission of the cyclobutane ring in amino alcohols can proceed through several mechanistic pathways, primarily dictated by the reaction conditions and the nature of the substituents.

Ionic Pathways: Acid catalysis often initiates ring opening by protonating the hydroxyl or amino group, creating a better leaving group. youtube.com In the case of an alcohol, protonation followed by the loss of water can generate a cyclobutyl carbocation. This strained carbocation is highly prone to rearrangement. The ring can open to form a more stable, less strained carbocation, often a secondary or tertiary acyclic or larger-ring cation. youtube.com This process is a key feature in SN1-type reactions where carbocation intermediates are involved, often leading to ring expansion as the thermodynamic driving force is the relief of ring strain. youtube.com

Radical Pathways: Homolytic cleavage of bonds within or attached to the cyclobutane ring offers a distinct mechanism for scission. A radical-mediated process can be initiated by photolysis or by a radical initiator. For example, the Norrish/Yang reaction involves the photochemical excitation of a ketone, leading to intramolecular hydrogen abstraction and the formation of a 1,4-biradical. acs.org This biradical can then cyclize to form a cyclobutanol (B46151) or undergo cleavage (scission). In systems analogous to this compound, a radical formed on an adjacent atom can induce β-scission of a C-C bond within the ring. nih.gov This is particularly effective because the cleavage relieves ring strain. Cobalt-catalyzed reactions have been shown to mediate C-C bond cleavage in strained rings like alkylidenecyclopropanes via a radical-type migratory insertion, a mechanism that could be applicable to cyclobutane systems. goettingen-research-online.de This strain-release generation of radicals provides a powerful tool for synthetic transformations. goettingen-research-online.de

The following table outlines the key features of these mechanistic pathways.

| Mechanistic Pathway | Initiation | Key Intermediate | Driving Force | Typical Outcome | Reference |

|---|---|---|---|---|---|

| Ionic (Carbocation) | Acid Catalysis (e.g., H⁺) | Cyclobutyl Carbocation | Relief of Ring Strain, Formation of More Stable Carbocation | Ring Expansion, Rearrangement | youtube.comyoutube.com |

| Radical (β-Scission) | Radical Initiator, Photolysis, Transition Metal | Carbon-centered Radical | Relief of Ring Strain, Formation of Stable Radical | Ring Opening, Functionalization | nih.govgoettingen-research-online.de |

| Photochemical (Norrish/Yang) | UV Light | 1,4-Biradical | Excited State Reactivity | Cyclization or Cleavage | acs.org |

Investigations of Reaction Mechanisms Relevant to Amino Alcohol Synthesis

The synthesis of amino alcohols, including cyclobutane-containing structures, involves several key reaction mechanisms. Understanding these provides context for the preparation of compounds like this compound.

Ring Opening of Epoxides: A prevalent method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. mdpi.comrsc.org The mechanism can be either SN1- or SN2-like, depending on the conditions. Under basic or neutral conditions, the reaction typically follows an SN2 pathway, where the amine attacks the sterically less hindered carbon of the epoxide. libretexts.org In contrast, acid-catalyzed ring-opening involves initial protonation of the epoxide oxygen. This makes the epoxide a better electrophile and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state (an SN1-like character). mdpi.comlibretexts.org

N-Acyliminium Ion Chemistry: N-acyliminium ions are highly reactive electrophilic intermediates used extensively in the synthesis of nitrogen-containing compounds. researchgate.netacs.org They are typically generated in situ from precursors like N-acyl aminals or α-hydroxy-N-acylcarbamides under acidic conditions (Brønsted or Lewis acids). researchgate.netacs.orgnih.gov These electrophilic cations readily react with a wide range of nucleophiles in intra- or intermolecular α-amidoalkylation reactions. researchgate.netnih.gov For instance, an electrochemical method for synthesizing cyclic amino acid derivatives involves the oxidation of an N-acetylamino malonic acid derivative to an N-acyliminium ion, which then undergoes intramolecular cyclization. nih.gov This highlights the utility of these intermediates in constructing complex cyclic and heterocyclic amino acid and amino alcohol frameworks.

Chemoenzymatic Synthesis: Enzymes, particularly oxidoreductases like transaminases, offer highly selective routes to chiral amino alcohols. mdpi.com For example, the synthesis of (R)-3-aminobutanol can be achieved via the transamination of a corresponding hydroxy ketone. The reaction employs a transaminase enzyme and an amino donor (e.g., isopropylamine). The mechanism involves the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP), which facilitates the transfer of the amino group from the donor to the ketone substrate with high enantioselectivity.

Derivatives and Analogues of 3 Amino 1 Isopropylcyclobutanol

Structure-Reactivity Relationship Studies of Substituted Cyclobutane (B1203170) Amino Alcohols

The reactivity of cyclobutane amino alcohols is intrinsically linked to the unique structural properties of the four-membered ring. The cyclobutane ring exists in a puckered conformation to relieve torsional strain, which places its substituents in distinct axial and equatorial-like positions. nih.gov This conformation, combined with the inherent strain energy of the ring (approximately 26.3 kcal/mol), significantly influences the molecule's chemical behavior. nih.gov

Structure-reactivity studies have shown that the stereochemistry and nature of substituents on the cyclobutane ring have a profound impact on reactivity. The cis or trans arrangement of functional groups can dictate the efficiency of force coupling in mechanochemical reactions, with cis-isomers often exhibiting higher reactivity. researchgate.net This is attributed to a more effective transmission of mechanical force to the bond targeted for cleavage. researchgate.net

Electronic effects also play a crucial role. The introduction of electron-withdrawing groups or groups capable of conjugation can stabilize transition states or reactive intermediates, thereby altering reaction rates. researchgate.net For instance, studies on other cyclobutane systems have demonstrated that substituents can significantly impact the stability of diradical intermediates formed during C-C bond cleavage. researchgate.net The inherent properties of the cyclobutane ring itself can lead to remarkable electronic effects, such as the acid-strengthening observed in 2-oxocyclobutanecarboxylic acid. acs.org

Furthermore, steric hindrance from substituents can influence the accessibility of the amino and alcohol groups, affecting their participation in reactions. The Thorpe-Ingold effect is also notable in substituted cyclobutanes, where gem-disubstitution can decrease the strain energy of the ring. nih.gov

A summary of factors influencing the reactivity of substituted cyclobutane amino alcohols is presented in the table below.

| Factor | Description | Impact on Reactivity | Reference |

| Ring Puckering | The non-planar conformation of the cyclobutane ring. | Affects the spatial orientation of substituents, influencing steric accessibility and reaction pathways. | nih.gov |

| Ring Strain | The inherent energy associated with the four-membered ring. | Contributes to the driving force for ring-opening reactions and influences bond strengths. | nih.gov |

| Stereochemistry | The cis/trans arrangement of substituents. | Can significantly alter reactivity, particularly in mechanochemical processes where force is applied. | researchgate.net |

| Electronic Effects | The influence of electron-withdrawing or donating groups. | Can stabilize or destabilize reactive intermediates and transition states, affecting reaction rates. | researchgate.net |

| Steric Hindrance | The bulk of substituent groups. | Can impede the approach of reagents to reactive centers (amino and hydroxyl groups). | researchgate.net |

Synthesis of Conformationally Constrained Analogues

A significant area of research involves the synthesis of conformationally constrained analogues of 3-amino-1-isopropylcyclobutanol. Restricting the molecule's conformational flexibility is a key strategy in medicinal chemistry and materials science to enhance binding affinity to biological targets or to control material properties. nih.govru.nl The cyclobutane ring itself serves as a primary tool for inducing conformational restriction. nih.govru.nl

Several synthetic strategies have been developed to create these rigid analogues:

Photochemical Cycloadditions: Visible light-catalyzed [2+2] cycloadditions between dehydroamino acids and styrenes have been used to construct unnatural 2-substituted cyclobutane α-amino acids. These products are considered conformationally restricted analogues with a fixed spatial orientation of their functional groups. acs.org

Bicyclic Systems: Incorporating the cyclobutane amino alcohol motif into a bicyclic or polycyclic framework is a powerful method for creating highly rigid structures. For example, an enantioselective route to tricyclic amino acids featuring a norbornane (B1196662) framework fused with a pyrrolidine (B122466) ring has been developed. beilstein-journals.org These rigid scaffolds are investigated as building blocks for peptidomimetics. beilstein-journals.org

Intramolecular Reactions: The synthesis of conformationally restricted GABA analogues often involves intramolecular reactions to form cyclic structures, including those containing a cyclobutane ring. researchgate.net

Photoisomerization of Heterocycles: A novel approach involves the photo-induced valence isomerization of 1,2-azaborines to create azaborabicyclohexanes. Subsequent hydrogenation and ring-opening steps yield highly substituted aminoborylated cyclobutanes, which are precursors to constrained cyclobutyl β-amino alcohols. nih.gov

These synthetic methods provide access to a diverse range of analogues where the relative positions of the key functional groups are locked, allowing for systematic exploration of their structure-property relationships. unirioja.es

Exploration of Various N- and O-Protected Derivatives

The synthesis and manipulation of cyclobutane amino alcohols frequently require the use of protecting groups for the amine (N-) and alcohol (O-) functionalities. The choice of protecting group is critical for achieving chemo- and regioselectivity in multi-step synthetic sequences. Orthogonally protected derivatives, where one group can be removed in the presence of the other, are particularly valuable. sigmaaldrich.com

N-Protecting Groups: The amino group is commonly protected with carbamate-based groups, which are stable under a wide range of conditions but can be removed selectively.

Boc (tert-Butoxycarbonyl): This group is widely used due to its stability and ease of removal under acidic conditions (e.g., trifluoroacetic acid, TFA). acs.orgbeilstein-journals.org

Cbz (Carboxybenzyl): Removed by catalytic hydrogenation, this group offers an alternative deprotection strategy. acs.org

Fmoc (9-Fluorenylmethoxycarbonyl): This base-labile group is central to solid-phase peptide synthesis and is removed by treatment with a mild base like piperidine. acs.orgd-nb.info Its use allows for the sequential assembly of peptide chains onto the amino alcohol scaffold. d-nb.info

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is removed by treatment with hydrazine, providing another layer of orthogonality. sigmaaldrich.com

O-Protecting Groups: The hydroxyl group is often protected as an ester or an ether.

Acetyl (Ac): Can be used to protect the alcohol, though it may be prone to migration between N- and O- a toms in amino alcohols. unirioja.es

tert-Butyl (tBu) Ethers and Esters: These groups are stable to many reagents but are cleaved under strong acidic conditions. acs.org

Silyl Ethers (e.g., TBS - tert-Butyldimethylsilyl): These are versatile protecting groups removed by fluoride (B91410) ion sources (e.g., TBAF). researchgate.net

The following table summarizes common protecting groups used for amino alcohols and their typical deprotection conditions.

| Protecting Group | Functionality Protected | Deprotection Conditions | Reference |

| Boc | Amine | Acid (e.g., TFA) | acs.orgbeilstein-journals.org |

| Fmoc | Amine | Base (e.g., Piperidine) | acs.orgd-nb.info |

| Cbz | Amine | Catalytic Hydrogenation (H₂, Pd/C) | acs.orgd-nb.info |

| ivDde | Amine | Hydrazine (2% in DMF) | sigmaaldrich.com |

| tBu Ester | Carboxyl/Alcohol | Acid (e.g., TFA) | acs.org |

| Acetyl | Alcohol | Mild base or acid hydrolysis | unirioja.es |

| TBS Ether | Alcohol | Fluoride ion (e.g., TBAF) | researchgate.net |

Cyclobutane Ring Modifications and Substituent Effects

Modifying the cyclobutane ring itself through the introduction of various substituents is a key strategy for altering the properties of the parent molecule. The unique geometry and electronic structure of the cyclobutane ring mean that even small changes can have significant effects. nih.gov

Substituent Effects:

Fluorination: The introduction of fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. Syntheses of fluorinated cyclobutane derivatives, such as 3,3-difluorocyclobutanol, have been developed to create analogues with modified properties. collectionscanada.gc.ca

Oxygenation: The incorporation of oxygen atoms into the ring, forming oxetane (B1205548) structures, creates derivatives with different structural and biological characteristics. Oxetane rings are of interest in medicinal chemistry due to their ability to influence conformation and biological activity. mdpi.com

Functional Group Introduction: The synthesis of cyclobutanes bearing additional functional groups like boronic esters allows for further, late-stage derivatization through reactions like Suzuki couplings or oxidations, providing access to a wide array of complex analogues. nih.gov

The inherent properties of the cyclobutane scaffold, such as its longer C-C bonds compared to unstrained alkanes and its puckered nature, are sensitive to substitution. nih.gov These modifications allow for the fine-tuning of the molecule's three-dimensional structure, which is a fundamental principle in the design of molecules for specific applications in chemistry and biology. nih.govru.nl

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex structure of 3-Amino-1-isopropylcyclobutanol, offering detailed insights into its proton and carbon framework.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide the foundational information for structural assignment. The proton NMR spectrum reveals the chemical environment, multiplicity, and integration of all hydrogen atoms, while the ¹³C NMR spectrum identifies the number of unique carbon environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the isopropyl group, the cyclobutane (B1203170) ring protons, and the protons of the amino and hydroxyl groups. The isopropyl group would present as a characteristic doublet for the two methyl groups and a septet for the methine proton. The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region. The protons attached to the carbon bearing the hydroxyl group and the carbon bearing the amino group would resonate at lower field strengths.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct peaks for each carbon atom in this compound are expected. The DEPT-135 experiment can be utilized to differentiate between CH, CH₂, and CH₃ groups. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift, as would the carbon attached to the amino group.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl CH₃ | ~1.0-1.2 | Doublet | ~6-7 |

| Isopropyl CH | ~1.8-2.1 | Septet | ~6-7 |

| Cyclobutane CH₂ | ~1.5-2.5 | Multiplet | - |

| CH-NH₂ | ~3.0-3.5 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

| NH₂ | Variable | Broad Singlet | - |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| Isopropyl CH₃ | ~16-18 |

| Isopropyl CH | ~33-35 |

| Cyclobutane CH₂ | ~25-40 |

| C-NH₂ | ~45-55 |

| C-OH | ~65-75 |

Note: The exact chemical shifts can vary depending on the solvent and the stereochemistry of the molecule.

2D NMR Spectroscopy: To unambiguously assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the connection between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the cyclobutane ring's proton and carbon signals.

The relative stereochemistry of the amino and isopropyl groups on the cyclobutane ring (cis or trans) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close in space. For the cis isomer, a NOE would be observed between the protons of the isopropyl group and the proton on the carbon bearing the amino group.

To determine the absolute stereochemistry and enantiomeric purity, chiral NMR spectroscopy can be employed. This involves using a chiral solvating agent or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers, allowing for their distinction and quantification.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula, C₇H₁₅NO. The calculated monoisotopic mass is 129.1154 g/mol . In electrospray ionization (ESI) mode, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 130.1226.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a water molecule (H₂O) from the molecular ion.

Loss of the isopropyl group.

Cleavage of the cyclobutane ring.

| Ion | m/z (expected) | Identity |

| [M+H]⁺ | 130.1226 | Molecular Ion |

| [M+H-H₂O]⁺ | 112.1121 | Loss of Water |

| [M+H-C₃H₇]⁺ | 87.0651 | Loss of Isopropyl Group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would show characteristic absorption bands for the hydroxyl (O-H), amino (N-H), and carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) wpmucdn.com |

| N-H (Primary Amine) | Bending | 1550-1650 msu.edu |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C-O (Alcohol) | Stretching | 1000-1250 msu.edu |

| C-N (Amine) | Stretching | 1000-1250 msu.edu |

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch, while the appearance of two distinct peaks in the 3300-3500 cm⁻¹ range would confirm the presence of a primary amine (NH₂). wpmucdn.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While NMR and MS can provide the connectivity and relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For this compound, an X-ray crystal structure would unambiguously establish the cis or trans relationship between the amino and isopropyl substituents and determine the absolute configuration (R or S) at the chiral centers. Furthermore, it would provide detailed information about the conformation of the cyclobutane ring, which is typically puckered. Although specific crystallographic data for this compound is not widely published, the technique remains the gold standard for absolute structure elucidation of crystalline solids. wikipedia.orgrsc.org

Computational and Theoretical Studies on 3 Amino 1 Isopropylcyclobutanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 3-Amino-1-isopropylcyclobutanol. nrel.gov Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are often used to optimize the molecular geometry and calculate electronic characteristics. mdpi.com

These calculations provide insights into the molecule's electronic structure, including the distribution of electron density, which is visualized through molecular electrostatic potential (MEP) maps. The MEP can identify electron-rich regions, such as the nitrogen atom of the amino group, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, the presence of the amino group (an electron-donating group) and the isopropyl group would influence these frontier orbitals and, consequently, the molecule's reactivity in reactions such as nucleophilic substitutions or oxidations. Mulliken charge analysis and Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and intramolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid; the cyclobutane (B1203170) ring can pucker, and the substituents can rotate, leading to various conformations. Conformational analysis aims to identify the stable arrangements of the atoms (conformers) and their relative energies. drugdesign.org

This process begins by generating a wide range of possible conformations, often through methods like Monte Carlo or systematic grid searches that vary the key dihedral angles. bath.ac.uk Each of these initial structures is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. drugdesign.org Common algorithms for this include steepest descent and conjugate gradient methods, often using molecular mechanics force fields like AMBER or MMFF. bath.ac.uk

For this compound, the primary conformational variables are the puckering of the four-membered ring and the relative stereochemistry of the amino and isopropyl groups (cis and trans isomers). The analysis would determine the most stable conformer, which is typically the one that minimizes steric hindrance between the bulky isopropyl group and the amino group. The results are often presented as a potential energy map, showing the energy as a function of key torsional angles. drugdesign.org

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer/Isomer | Ring Puckering Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| trans (equatorial-equatorial like) | 25 | 0.00 | 75.1 |

| trans (axial-axial like) | 24 | 1.50 | 8.5 |

| cis (equatorial-axial like) | 22 | 0.85 | 16.4 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and conformational assignment. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. mdpi.com These frequencies correspond to specific bond stretching, bending, and rocking motions. For this compound, characteristic peaks would include the N-H stretching of the amino group, C-H stretching of the alkyl groups, and C-N and C-O stretching vibrations. A comparison between the calculated and experimental wavenumbers helps to validate the proposed structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. researchgate.net For a saturated compound like this compound, significant absorption would be expected only in the far UV region, corresponding to n→σ* transitions involving the lone pairs on the nitrogen and oxygen atoms.

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Technique | Feature | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| 1H NMR | -CH-NH2 proton (ppm) | 3.15 | 3.10 |

| 13C NMR | C-OH carbon (ppm) | 72.5 | 72.1 |

| IR Spectroscopy | N-H stretch (cm-1) | 3350, 3320 | 3345, 3315 |

Transition State Modeling for Reaction Pathways

Transition state (TS) theory is central to understanding the kinetics and mechanisms of chemical reactions. numberanalytics.com Transition state modeling involves computationally locating the saddle point on the potential energy surface that connects reactants and products. numberanalytics.comnih.gov The energy of this transition state determines the activation energy (Ea) of the reaction, which is a key factor in the reaction rate.

For this compound, several reaction pathways could be investigated using TS modeling:

Oxidation of the amino group: Modeling the transition state for the reaction of the amino group with an oxidizing agent to form a nitroso or nitro derivative.

Nucleophilic substitution: Calculating the activation barriers for the displacement of the hydroxyl or amino group.

Ring-opening reactions: Investigating the transition states for acid-catalyzed or thermal ring-opening, which would be influenced by the steric effects of the substituents.

Computational methods can model these pathways to predict which reactions are most likely to occur and under what conditions. nih.gov This analysis provides critical insights into the compound's stability and reactivity profile.

Table 4: Calculated Activation Energies for Hypothetical Reaction Pathways (Illustrative Data)

| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| N-Oxidation | Reaction of -NH2 with H2O2 | 25.5 |

| Acid-Catalyzed Ring Opening | Protonation of -OH followed by C-C bond cleavage | 32.0 |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological target. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules over time, providing a detailed view of dynamic processes. frontiersin.org

By simulating this compound in a box of solvent molecules (e.g., water, DMSO, or toluene), researchers can study:

Solvation Effects: How the solvent influences the conformational preferences of the molecule. For example, a polar solvent like water might stabilize conformers with a larger dipole moment through hydrogen bonding. nih.gov

Solvation Free Energy: Calculating the energy change when transferring the molecule from a vacuum to a solvent, which indicates its solubility and stability in that solvent. frontiersin.org

Diffusion and Transport: How the molecule moves through the solvent.

Intermolecular Interactions: Analyzing the specific interactions, such as hydrogen bonds, between the solute and solvent molecules. mdpi.com This is particularly important for understanding how the molecule might bind to a receptor, as the amino and hydroxyl groups can act as hydrogen bond donors and acceptors.

Table 5: Summary of Predicted Solvent Effects from MD Simulations (Illustrative)

| Solvent | Dielectric Constant | Key Interaction Type | Predicted Effect on Conformation |

|---|---|---|---|

| Water | 80.1 | Hydrogen bonding with -NH2 and -OH | Stabilizes extended conformers to maximize solvent exposure. |

| DMSO | 47.2 | Hydrogen bond accepting | Stabilizes conformers with exposed -OH and -NH2 protons. |

Applications of 3 Amino 1 Isopropylcyclobutanol As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The distinct structural characteristics of 3-Amino-1-isopropylcyclobutanol make it a significant component in the synthesis of complex organic molecules. Its amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, while the cyclobutane (B1203170) framework offers a level of structural rigidity that can be advantageous in drug design and the synthesis of natural products. The presence of these functional groups allows for reactions such as acylation, alkylation, oxidation, and the formation of amides and esters. framochem.com

The cyclobutane ring system is a key feature, imparting specific steric and electronic properties that differ from linear or other cyclic analogs. This rigid scaffold can influence the binding affinity and selectivity of a molecule for its biological target. While direct incorporation into specific, named complex molecules is not widely documented in public literature, its structural motifs are found in various biologically active compounds. For instance, similar aminocycloalkanol structures are key intermediates in the synthesis of pharmaceuticals. A related compound, (1R,3S)-3-amino-1-cyclopentanol, serves as a crucial intermediate for the antiviral drug Bictegravir. google.com This highlights the potential of aminocyclobutanol derivatives in medicinal chemistry.

The synthesis of complex molecules often involves the strategic use of nonproteinogenic amino acids and their derivatives to create novel peptide scaffolds with enhanced stability or specific conformations. nih.gov The unique three-dimensional structure of this compound makes it an attractive candidate for creating peptidomimetics or other complex architectures where precise control of stereochemistry and conformation is critical.

| Reaction Type | Functional Group Involved | Potential Product Class | Significance |

|---|---|---|---|

| N-Acylation | Amino Group | Amides | Forms stable linkages in peptides and other complex structures. |

| O-Acylation / Esterification | Hydroxyl Group | Esters | Creates ester linkages, useful as prodrugs or in polymer synthesis. |

| Reductive Amination | Amino Group | Secondary/Tertiary Amines | Introduces further substitution and complexity. |

| Nucleophilic Substitution | Amino Group | Substituted Amines | Allows for the attachment of various molecular fragments. |

| Oxidation | Amino Group | Nitroso/Nitro Derivatives | Modifies the electronic properties of the nitrogen atom. |

Role in Chiral Ligand and Catalyst Development

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis. diva-portal.orgresearchgate.net The ability of the amino and hydroxyl groups to coordinate to a metal center in a bidentate fashion creates a well-defined, rigid chiral environment. This is crucial for inducing enantioselectivity in a wide range of chemical transformations. mdpi.com this compound, being a chiral amino alcohol, is a prime candidate for the development of new chiral ligands and catalysts.

These ligands are often used in combination with transition metals like ruthenium, rhodium, palladium, and copper to catalyze reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. diva-portal.orgmdpi.com For example, chiral amino alcohol ligands have proven highly effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, affording chiral secondary alcohols with high yields and excellent enantioselectivities. diva-portal.orgresearchgate.net Similarly, metal complexes of dipeptides and amino alcohols have been successfully used in the enantioselective addition of organozinc reagents to imines. mdpi.com

The development of new chiral ligands is a continuous effort in organic synthesis to find more efficient, selective, and versatile catalysts. mdpi.comrsc.org Amino acids and their derivatives are particularly attractive sources for ligand synthesis due to their natural chirality and ready availability. rsc.org The specific structure of this compound could lead to catalysts with novel reactivity or selectivity profiles compared to existing amino alcohol ligands.

| Reaction Type | Metal | Substrate | Product | Reference Ligand Type |

|---|---|---|---|---|

| Transfer Hydrogenation | Ruthenium (Ru) | Aromatic Ketones | Chiral Secondary Alcohols | 2-Azanorbornyl-3-methanol diva-portal.org |

| Addition to Imines | Zirconium (Zr) / Hafnium (Hf) | Imines | Chiral Amines | Dipeptides mdpi.com |

| Conjugate Addition | Copper (Cu) | Cyclic Enones | Chiral Ketones | Peptide-based ligands mdpi.com |

| Allylic C-H Amination | Palladium (Pd) | Homoallylic Carbamates | syn-1,3-Amino Alcohols | Sulfoxide nih.gov |

| Olefin Metathesis | Ruthenium (Ru) | Dienes | Cyclic Alkenes | Amino Acids rsc.org |

Precursor in Materials Science for Polymer and Specialty Chemical Synthesis

In materials science, there is a growing demand for monomers that can produce polymers with unique and well-defined properties. The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various polymers through step-growth polymerization. Its amino and hydroxyl groups can react with appropriate comonomers to form polyamides, polyesters, polyurethanes, or poly(ester-amide)s.

The incorporation of the rigid cyclobutane ring into the polymer backbone is expected to impart distinct thermal and mechanical properties, such as a higher glass transition temperature and improved modulus, compared to polymers derived from more flexible aliphatic monomers. nih.gov The synthesis of cyclobutane-based polymers has been a topic of interest for developing new sustainable materials. nih.gov

Future Research Perspectives and Unexplored Avenues for 3 Amino 1 Isopropylcyclobutanol

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. For 3-Amino-1-isopropylcyclobutanol, future research will likely focus on developing novel and sustainable synthetic routes that improve upon existing methods in terms of atom economy, waste reduction, and the use of renewable resources.

One promising area is the application of biocatalysis . nih.govmdpi.comnih.gov The use of enzymes, such as transaminases or alcohol dehydrogenases, could enable the highly enantioselective synthesis of chiral aminocyclobutanol cores from readily available starting materials under mild reaction conditions. nih.govmdpi.com Future work could involve screening for novel enzymes or engineering existing ones to enhance their substrate specificity and catalytic efficiency for cyclobutane (B1203170) derivatives.

Flow chemistry represents another significant frontier for the synthesis of this compound and its derivatives. almacgroup.comthieme-connect.comrsc.org Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for straightforward scalability. almacgroup.comthieme-connect.com Developing a continuous-flow process for the key steps in the synthesis of this compound could lead to a more efficient and industrially viable manufacturing process. researchgate.net

Furthermore, the exploration of photocatalytic methods could unveil new synthetic pathways. nih.govacs.org Visible-light photocatalysis, known for its mild reaction conditions and unique activation modes, could be employed for the construction or functionalization of the cyclobutane ring. rsc.org For instance, photocatalyzed [2+2] cycloadditions or C-H functionalization reactions could provide novel and direct access to the this compound scaffold. researchgate.netresearchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, renewable catalysts. | Enzyme screening and engineering for cyclobutane substrates. |

| Flow Chemistry | Enhanced control, improved safety, scalability. | Development of continuous-flow modules for key reaction steps. |

| Photocatalysis | Mild reaction conditions, novel reactivity. | Exploration of photocatalytic cycloadditions and functionalizations. |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. Future research should focus on employing a combination of experimental and computational techniques to elucidate the intricate details of these processes.

Computational studies , using methods such as Density Functional Theory (DFT), can provide valuable insights into transition state geometries, reaction energy profiles, and the role of catalysts in transformations involving the cyclobutane ring. researchgate.net Such studies can help in understanding the origins of stereoselectivity and regioselectivity in reactions and guide the development of more efficient catalytic systems.

Kinetic studies and the use of isotopic labeling can provide experimental evidence to support or refute proposed reaction mechanisms. For instance, investigating the kinetics of a catalytic C-H functionalization reaction on the cyclobutane ring can help to determine the rate-determining step and the nature of the active catalytic species. researchgate.net

A particularly interesting area for mechanistic investigation is the ring-opening and rearrangement reactions of cyclobutane derivatives. researchgate.netmdpi.comresearchgate.net Due to the inherent ring strain, these molecules can undergo unique transformations that are not observed in their acyclic or larger-ring counterparts. A thorough mechanistic understanding of these processes could open up new synthetic possibilities for creating diverse molecular scaffolds.

Exploration of Unconventional Reactivity Profiles

Beyond the classical reactions of amines and alcohols, the unique structure of this compound offers opportunities to explore unconventional reactivity profiles. Future research in this area could lead to the discovery of novel transformations and the development of new synthetic tools.

One such area is the C-H functionalization of the cyclobutane ring. nih.govacs.orgnih.govsubstack.com The development of catalytic systems that can selectively activate and functionalize the C-H bonds of the cyclobutane core would provide a powerful and direct method for introducing new substituents and creating complex derivatives. nih.govnih.gov This approach would be highly atom-economical and could significantly shorten synthetic sequences.

The use of photocatalysis can also unlock unconventional reactivity. nih.govacs.orgresearchgate.net For example, the generation of radical intermediates from the amino or alcohol groups under photocatalytic conditions could lead to novel cyclization or coupling reactions. Furthermore, the strain of the cyclobutane ring could be harnessed in photocatalyzed ring-opening reactions to generate reactive intermediates for further transformations. rsc.org

The potential for ring-opening polymerization (ROP) of aminocyclobutanol derivatives is another intriguing, albeit largely unexplored, avenue. researchgate.netmdpi.comillinois.edu If suitable catalytic methods can be developed, ROP could lead to the synthesis of novel polymers with unique properties, stemming from the incorporation of the cyclobutane motif in the polymer backbone. nih.gov

Expanding the Scope of Derived Complex Architectures

The true value of a building block like this compound lies in its ability to serve as a scaffold for the construction of more complex and functionally diverse molecules. Future research will undoubtedly focus on expanding the scope of complex architectures derived from this compound, with a particular emphasis on applications in medicinal chemistry and materials science.

The use of this compound and its derivatives in fragment-based drug discovery (FBDD) is a highly promising area. vu.nl The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of fragments that can bind to protein targets with high specificity. vu.nlresearchgate.net Libraries of diverse cyclobutane-containing fragments could be synthesized and screened to identify novel starting points for drug discovery programs.

The concept of bioisosterism , where a functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is also highly relevant. chem-space.comthieme-connect.com The substituted cyclobutane motif in this compound can be considered a bioisostere for other common structural units in bioactive molecules, offering a strategy to modulate properties such as metabolic stability, lipophilicity, and conformational rigidity. rsc.orgnih.gov

Furthermore, the chiral nature of this compound makes it an ideal starting material for the asymmetric synthesis of complex natural products and their analogs . nih.govresearchgate.net Its well-defined stereochemistry can be used to control the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure complex molecules with potential therapeutic applications. acs.org

| Application Area | Rationale | Future Directions |

| Fragment-Based Drug Discovery | Rigid 3D scaffold for specific protein binding. | Synthesis of diverse fragment libraries and screening. |

| Bioisosterism | Modulation of physicochemical and pharmacokinetic properties. | Design and synthesis of analogs of known bioactive molecules. |

| Asymmetric Synthesis | Chiral building block for stereocontrolled synthesis. | Total synthesis of complex natural products and their analogs. |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3-Amino-1-isopropylcyclobutanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination of 1-isopropylcyclobutanone using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride). Reaction optimization includes:

- Temperature control : Intermediate storage at 0–6°C (as seen in structurally similar amines ).

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of cyclobutanone derivatives.

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency.

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) guided by TLC. Yield improvements (>70%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The isopropyl group shows a doublet at δ ~1.2 ppm (CH₃) and a septet at δ ~2.5 ppm (CH). Cyclobutanol protons resonate at δ 3.5–4.5 ppm .

- IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and OH (3200–3600 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (calc. for C₇H₁₅NO: 130.1226).

- Cross-validation : Compare data with structurally similar compounds (e.g., 3-(Aminomethyl)cyclobutanol ).

Q. How can researchers separate and identify cis/trans isomers of this compound?

- Methodological Answer :

- Chromatography : Use chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase. Retention times differ by 1–2 minutes for cis (CAS 1036260-43-1) vs. trans (CAS 1036260-45-3) isomers .

- Crystallization : Recrystallize in ethyl acetate at low temperatures (<5°C) to isolate the trans isomer (higher solubility).

- Spectroscopic differentiation : NOESY NMR identifies spatial proximity of amino and isopropyl groups in the cis isomer.

Advanced Research Questions

Q. What computational strategies predict the tautomeric stability and solvent effects of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to compare tautomer energies (e.g., amine vs. imine forms).

- Solvent Modeling : Apply Polarizable Continuum Model (PCM) to simulate stability in DMSO (high polarity) vs. toluene (low polarity). Analogous cyclopropanol derivatives show tautomer preference shifts in polar solvents .

- Validation : Correlate computational results with experimental pKa measurements (amine group: ~9.5–10.5).

Q. How do steric and electronic factors influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer :

- Steric effects : The trans isomer undergoes faster acid-catalyzed ring-opening due to reduced hindrance between the amino and isopropyl groups.

- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) on the cyclobutane ring increase electrophilicity, accelerating nucleophilic attack.

- Kinetic studies : Monitor reaction rates via LC-MS under varying pH (1–14) and temperatures (25–80°C).

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Replication : Repeat experiments under documented conditions (e.g., reagent purity, anhydrous solvents ).

- Variable isolation : Test individual parameters (e.g., catalyst loading, reaction time).

- Multi-method validation : Use XRD for crystal structure confirmation if NMR assignments conflict.

- Meta-analysis : Compare CAS RN entries (e.g., cis vs. trans isomer data ) to identify mischaracterization risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.